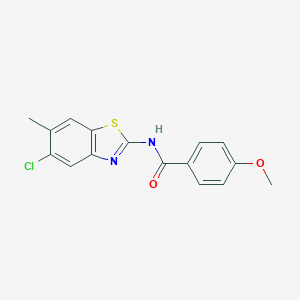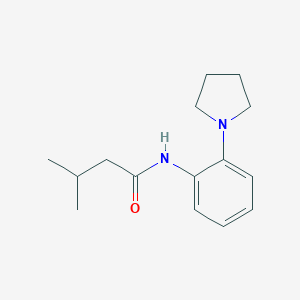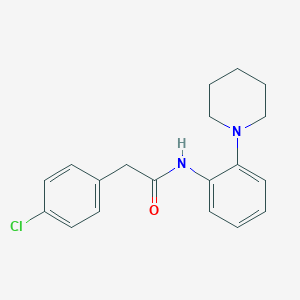![molecular formula C25H26N2O3 B244925 N-[3-methoxy-4-(pentanoylamino)phenyl]biphenyl-4-carboxamide](/img/structure/B244925.png)
N-[3-methoxy-4-(pentanoylamino)phenyl]biphenyl-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-methoxy-4-(pentanoylamino)phenyl]biphenyl-4-carboxamide, also known as MPBC, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. MPBC belongs to the family of amide derivatives and is a biphenylcarboxamide compound.
作用機序
N-[3-methoxy-4-(pentanoylamino)phenyl]biphenyl-4-carboxamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are involved in inflammation. By inhibiting COX-2, N-[3-methoxy-4-(pentanoylamino)phenyl]biphenyl-4-carboxamide reduces inflammation and has anti-inflammatory effects. N-[3-methoxy-4-(pentanoylamino)phenyl]biphenyl-4-carboxamide has also been shown to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, N-[3-methoxy-4-(pentanoylamino)phenyl]biphenyl-4-carboxamide increases the levels of acetylcholine in the brain, which has neuroprotective effects.
Biochemical and Physiological Effects:
N-[3-methoxy-4-(pentanoylamino)phenyl]biphenyl-4-carboxamide has been shown to have anti-inflammatory effects in vitro and in vivo. N-[3-methoxy-4-(pentanoylamino)phenyl]biphenyl-4-carboxamide has been shown to inhibit the production of prostaglandins and cytokines, which are involved in inflammation. N-[3-methoxy-4-(pentanoylamino)phenyl]biphenyl-4-carboxamide has also been shown to have anti-tumor effects in vitro and in vivo. N-[3-methoxy-4-(pentanoylamino)phenyl]biphenyl-4-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. N-[3-methoxy-4-(pentanoylamino)phenyl]biphenyl-4-carboxamide has also been shown to have neuroprotective effects. N-[3-methoxy-4-(pentanoylamino)phenyl]biphenyl-4-carboxamide has been shown to increase the levels of acetylcholine in the brain and protect against the toxicity of amyloid-beta, which is involved in Alzheimer's disease.
実験室実験の利点と制限
The advantages of using N-[3-methoxy-4-(pentanoylamino)phenyl]biphenyl-4-carboxamide in lab experiments include its potential therapeutic properties, its ability to inhibit COX-2 and AChE, and its anti-inflammatory, anti-tumor, and neuroprotective effects. The limitations of using N-[3-methoxy-4-(pentanoylamino)phenyl]biphenyl-4-carboxamide in lab experiments include its potential toxicity, its limited solubility, and its potential for off-target effects.
将来の方向性
For the study of N-[3-methoxy-4-(pentanoylamino)phenyl]biphenyl-4-carboxamide include further investigation of its potential therapeutic properties, optimization of its synthesis method, and development of analogs with improved pharmacological properties. N-[3-methoxy-4-(pentanoylamino)phenyl]biphenyl-4-carboxamide has the potential to be developed into a novel therapeutic agent for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Further research is needed to fully understand the mechanisms of action of N-[3-methoxy-4-(pentanoylamino)phenyl]biphenyl-4-carboxamide and its potential therapeutic applications.
合成法
The synthesis of N-[3-methoxy-4-(pentanoylamino)phenyl]biphenyl-4-carboxamide involves the reaction between 4-bromobiphenyl and N-(3-methoxy-4-aminophenyl)pentanamide in the presence of a palladium catalyst. The reaction is carried out in a solvent mixture of dimethylformamide and toluene. The final product is obtained after purification through column chromatography.
科学的研究の応用
N-[3-methoxy-4-(pentanoylamino)phenyl]biphenyl-4-carboxamide has been widely studied for its potential therapeutic properties. Research has shown that N-[3-methoxy-4-(pentanoylamino)phenyl]biphenyl-4-carboxamide has anti-inflammatory, anti-tumor, and neuroprotective effects. N-[3-methoxy-4-(pentanoylamino)phenyl]biphenyl-4-carboxamide has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
特性
分子式 |
C25H26N2O3 |
|---|---|
分子量 |
402.5 g/mol |
IUPAC名 |
N-[3-methoxy-4-(pentanoylamino)phenyl]-4-phenylbenzamide |
InChI |
InChI=1S/C25H26N2O3/c1-3-4-10-24(28)27-22-16-15-21(17-23(22)30-2)26-25(29)20-13-11-19(12-14-20)18-8-6-5-7-9-18/h5-9,11-17H,3-4,10H2,1-2H3,(H,26,29)(H,27,28) |
InChIキー |
PTKOFGSIPBYUDA-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OC |
正規SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-(butanoylamino)-2-chlorophenyl]-2-methylbenzamide](/img/structure/B244844.png)
![N-{4-chloro-3-[(phenylacetyl)amino]phenyl}butanamide](/img/structure/B244845.png)
![2-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B244846.png)
![2-(3-methylphenoxy)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B244847.png)

![N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]propanamide](/img/structure/B244852.png)
![3-ethoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B244856.png)
![4-isopropyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B244857.png)
![5-bromo-N-[4-(morpholin-4-ylmethyl)phenyl]naphthalene-1-carboxamide](/img/structure/B244858.png)
![5-chloro-2-methoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B244862.png)
![3-methyl-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B244863.png)
![4-(benzyloxy)-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B244864.png)

